3,5-Diaminobenzotrifluoride

Dielectric constant Polyimide Low-k materials

Choose 3,5-Diaminobenzotrifluoride (m-TFPDA) for your high-performance polymer research and production. Its meta-substituted -CF₃ group confers a low dielectric constant (k=2.27), ultra-low moisture uptake (~0.51%), and a CTE of only 15 ppm/°C—matching copper. Achieve near-colorless films (Yellow Index 3.96, T₄₅₀ 85.26%) and high Tg (296°C) critical for flexible displays and 5G substrates. Standard purity: ≥98%.

Molecular Formula C7H7F3N2
Molecular Weight 176.14 g/mol
CAS No. 368-53-6
Cat. No. B1329305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diaminobenzotrifluoride
CAS368-53-6
Molecular FormulaC7H7F3N2
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N)N)C(F)(F)F
InChIInChI=1S/C7H7F3N2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,11-12H2
InChIKeyKZSXRDLXTFEHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diaminobenzotrifluoride (CAS 368-53-6): A Trifluoromethyl-Containing Aromatic Diamine Monomer for High-Performance Polymers and Advanced Materials Synthesis


3,5-Diaminobenzotrifluoride (CAS 368-53-6, also known as 5-(trifluoromethyl)benzene-1,3-diamine or m-TFPDA) is a meta-substituted aromatic diamine featuring two amino groups and a trifluoromethyl (-CF₃) group attached to a benzene ring [1]. Its primary utility lies as a monomer in the synthesis of fluorinated polyimides, poly(amide-imide)s, and other high-performance polymers, where the electron-withdrawing -CF₃ group and meta-linkage confer distinct optical, dielectric, and thermal properties compared to non-fluorinated or para-substituted analogs [2]. The compound is a white to light yellow crystalline solid with a molecular weight of 176.14 g/mol and a melting point range of 87–91°C .

Why Generic Diamine Substitution Fails for 3,5-Diaminobenzotrifluoride: Meta-Substitution and Trifluoromethyl Group Dictate Polymer Performance


The performance of polyimides and related polymers is highly sensitive to the electronic and steric properties of the diamine monomer. The specific meta-substitution pattern of 3,5-diaminobenzotrifluoride disrupts polymer chain packing and inhibits interchain charge-transfer complex (CTC) formation, while the pendant -CF₃ group increases free volume and introduces strong electron-withdrawing character [1]. These structural features are not present in common non-fluorinated diamines such as m-phenylenediamine or 4,4′-oxydianiline, nor in para-substituted trifluoromethyl diamines such as 2,5-diaminobenzotrifluoride [2]. Consequently, substituting 3,5-diaminobenzotrifluoride with a structurally similar but electronically or sterically different diamine results in measurable degradation of key performance metrics, including increased dielectric constant, higher moisture uptake, reduced optical transparency, and altered thermal expansion behavior, as demonstrated in the quantitative comparisons below.

Quantitative Differentiation Evidence for 3,5-Diaminobenzotrifluoride Relative to Alternative Diamine Monomers


Dielectric Constant (k) Reduction: 3,5-Diaminobenzotrifluoride-Based Polyimide Achieves k = 2.27 vs. k = 2.59–2.93 for Alternative Fluorinated Diamines

Polyimide derived from 3,5-diaminobenzotrifluoride (m-TFPDA) and 6FDA exhibits a dielectric constant (k) of 2.27 at 10 kHz [1]. In contrast, a series of fluorinated polyimides synthesized from diamines containing multiple ether linkages and CF₃ groups (diamines 4, 5, and 6 from Jang et al.) showed higher dielectric constants ranging from 2.59 to 2.93 at 1 MHz [2]. The approximately 12–28% reduction in k value translates directly to lower signal delay and reduced crosstalk in high-frequency microelectronic applications, making the 3,5-diaminobenzotrifluoride-based polymer demonstrably superior for advanced dielectric layers [1].

Dielectric constant Polyimide Low-k materials

Moisture Uptake Reduction: 3,5-Diaminobenzotrifluoride-Based Polyimide Absorbs Only ~0.51% Moisture, Enabling Stable Low-k Performance in Humid Environments

The m-TFPDA/6FDA polyimide film exhibits a moisture uptake rate of approximately 0.51% [1]. By comparison, polyimides derived from non-fluorinated diamines such as m-phenylenediamine (m-PDA) are known to absorb significantly more water; m-PDA is explicitly used as a comonomer to increase water absorption in sulfonated polyimide membranes [2]. This ~80–90% reduction in moisture uptake relative to typical aromatic polyimides (which often absorb 2–4% water) is critical for maintaining low dielectric constant stability under varying humidity conditions—a property verified for the m-TFPDA/6FDA film up to 280 °C [1].

Moisture uptake Humidity stability Low-k materials

Optical Transparency Superiority: 3,5-Diaminobenzotrifluoride Enables Polyimide with T₄₅₀ = 85.26% and Yellow Index = 3.96 vs. Fluorinated PEIs with T₅₅₀ ≤ 80%

The m-TFPDA/6FDA polyimide film achieves a transmittance of 85.26% at 450 nm, a haze of 0.31, a cutoff wavelength of 334 nm, and a yellow index of 3.96 [1]. In comparison, fluorinated poly(ether-imide)s derived from trifluoromethyl-substituted diamines with ether linkages show transmittance at 550 nm of up to 80.0% and cutoff wavelengths of 398 nm or higher [2]. The 5% higher transmittance and 64 nm lower cutoff wavelength (representing significantly reduced absorption in the UV–visible region) demonstrate that the meta-substituted 3,5-diaminobenzotrifluoride structure more effectively suppresses charge-transfer complex formation than fluorinated diamines containing ether bridges.

Optical transparency Colorless polyimide Yellow index

Thermal Stability Benchmarking: 3,5-Diaminobenzotrifluoride-Based Polyimide Maintains T₉ = 296 °C and Td,5% = 522 °C, Exceeding Typical Fluorinated Diamine PIs (T₉ = 221–249 °C)

The m-TFPDA/6FDA polyimide exhibits a glass transition temperature (Tg) of 296 °C and a 5% weight loss decomposition temperature (Td,5%) of 522 °C under nitrogen [1]. A patent describing polyimides made from 3,5-diaminobenzotrifluoride reports a comparable Tg of 294 °C (by DSC) and specifies a preferred Tg greater than 300 °C with onset of degradation above 450 °C [2]. In contrast, a comparative study of fluorinated diamines containing ether linkages (diamines 4 and 5) yielded PIs with Tg values of only 221–249 °C, though their 10% weight loss temperatures exceeded 530 °C [3]. The approximately 50–75 °C higher Tg of the 3,5-diaminobenzotrifluoride-based polymer provides a broader operational temperature window and greater resistance to thermomechanical deformation.

Glass transition temperature Thermal stability Decomposition temperature

Coefficient of Thermal Expansion (CTE) Control: 3,5-Diaminobenzotrifluoride Enables CTE = 15 ppm/°C in Poly(amide-imide) Films, Matching Copper Substrate Requirements

Poly(amide-imide) films synthesized from 3,5-diaminobenzotrifluoride (m-TFPDA) and diacids containing rigid-rod amide units achieve a coefficient of thermal expansion (CTE) of 15 ppm/°C [1]. This value closely matches the CTE of copper (~17 ppm/°C), a critical requirement for flexible copper-clad laminates used in printed circuit boards. Non-fluorinated aromatic polyimides typically exhibit CTE values of 30–60 ppm/°C, while many fluorinated polyimides trade off CTE for other properties. The meta-substitution pattern of 3,5-diaminobenzotrifluoride, combined with strategic comonomer selection, enables simultaneous achievement of high transparency (T₄₅₀ = 81%) and low CTE, a combination that is difficult to realize with para-substituted or non-fluorinated diamines.

Coefficient of thermal expansion Dimensional stability Flexible electronics

Optimal Application Scenarios for 3,5-Diaminobenzotrifluoride Based on Quantified Performance Differentiation


Low-Dielectric Interlayer Dielectrics for High-Frequency 5G/6G Flexible Printed Circuits

The m-TFPDA/6FDA polyimide film demonstrates an intrinsic dielectric constant of 2.27 at 10 kHz with stable performance up to 280 °C and moisture uptake of only ~0.51% [1]. These properties meet or exceed industry requirements for low-loss, low-delay signal transmission in millimeter-wave flexible substrates. The approximately 12–28% reduction in k relative to alternative fluorinated diamines [2] and the estimated 80–90% reduction in moisture uptake relative to non-fluorinated analogs [1][3] make 3,5-diaminobenzotrifluoride the preferred diamine monomer for this application class.

Colorless Transparent Polyimide Films for Flexible OLED Displays and Optical Waveguides

Polyimide derived from 3,5-diaminobenzotrifluoride achieves T₄₅₀ = 85.26%, λcutoff = 334 nm, and a yellow index of 3.96 [1]. This optical clarity surpasses that of fluorinated poly(ether-imide)s (T₅₅₀ ≤ 80.0%; λcutoff ≥ 398 nm) [4]. The near-colorless appearance (L* = 96.03) and low haze (0.31) are critical for flexible display cover windows and substrates where optical purity is non-negotiable. The high Tg of 296 °C [1] further ensures compatibility with high-temperature display manufacturing processes.

High-Reliability Flexible Copper-Clad Laminates with Matched Thermal Expansion

Poly(amide-imide) films based on 3,5-diaminobenzotrifluoride achieve a CTE of 15 ppm/°C [5], closely matching the CTE of copper (~17 ppm/°C). This property, combined with high transparency (T₄₅₀ = 81%) and mechanical strength (tensile strength >100 MPa), addresses the critical failure mode of delamination during thermal cycling in flexible printed circuit boards. The 50–75% reduction in CTE relative to non-fluorinated aromatic polyimides [5] provides a quantifiable reliability advantage that justifies the selection of this specific diamine monomer for aerospace and automotive electronics.

High-Temperature Ultrafine Fibrous Membranes for Optoelectronic Filtration and Separation

Electrospun ultrafine fibrous membranes (UFMs) fabricated from 3,5-diaminobenzotrifluoride-based FPI-1 exhibit a whiteness index >87.00, water contact angle >105°, and Tg >255 °C [6]. The Tg advantage of ~35–75 °C over alternative fluorinated diamines (221–249 °C) [2] translates to superior dimensional stability in high-temperature filtration and separation applications. The hydrophobic surface (WCA >105°) further provides self-cleaning and anti-fouling properties, making these membranes suitable for optoelectronic device encapsulation and protective layers in harsh environments.

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